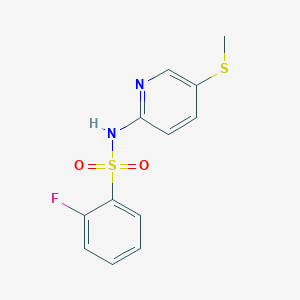
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide, also known as FMPB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. FMPB belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide is not fully understood. However, studies have suggested that 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide may exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide has been shown to have a cytotoxic effect on cancer cells. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide also inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix and the promotion of cancer cell invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide is its potential as a selective HDAC inhibitor. HDAC inhibitors have been shown to have anticancer effects, but their clinical use is limited by their non-specificity and toxicity. 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide may offer a more targeted approach to HDAC inhibition. However, one limitation of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide is its low yield in the synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide. One direction is the optimization of the synthesis method to increase the yield of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide. Another direction is the investigation of the molecular targets and pathways involved in the anticancer effects of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide. Further studies are also needed to evaluate the safety and efficacy of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide in preclinical and clinical settings. Additionally, 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide may have potential as a therapeutic agent for other diseases, such as inflammatory and autoimmune disorders, which are also associated with dysregulation of HDAC activity.
Méthodes De Synthèse
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-fluoropyridine-5-thiol with 2-bromo-1-(4-methylsulfonylphenyl)ethanone. The resulting intermediate is then treated with sodium hydride and chlorosulfonic acid to obtain the final product, 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide. The yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide has been studied for its potential as an anticancer agent. A study conducted by Zhang et al. (2018) showed that 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide inhibited the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The researchers also found that 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide induced apoptosis, or programmed cell death, in these cancer cells. Another study by Li et al. (2019) demonstrated that 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide suppressed the migration and invasion of pancreatic cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
Propriétés
IUPAC Name |
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S2/c1-18-9-6-7-12(14-8-9)15-19(16,17)11-5-3-2-4-10(11)13/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBYVEOPMDMWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)



![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)
![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)

![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)

